REACTION_CXSMILES
|
[CH2:1]([C:3]1[N:7]([S:8]([N:11]([CH3:13])[CH3:12])(=[O:10])=[O:9])[N:6]=[CH:5][CH:4]=1)[CH3:2].[Br:14]N1C(=O)CCC1=O>C1COCC1>[Br:14][C:4]1[CH:5]=[N:6][N:7]([S:8]([N:11]([CH3:13])[CH3:12])(=[O:10])=[O:9])[C:3]=1[CH2:1][CH3:2]
|
Name
|
5-ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide
|
Quantity
|
19.8 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC=NN1S(=O)(=O)N(C)C
|
Name
|
|
Quantity
|
20.8 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 2 h at 50° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was poured into saturated aqueous NaHCO3
|
Type
|
EXTRACTION
|
Details
|
Extraction with EtOAc
|
Type
|
WASH
|
Details
|
washing with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over MgSO4, filtration and concentration under reduced pressure
|
Type
|
CUSTOM
|
Details
|
gave a yellow oil
|
Type
|
CUSTOM
|
Details
|
This residue was purified by column chromatography (Purif, silica gel, hexane to 50:50 hexane/EtOAc)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NN(C1CC)S(=O)(=O)N(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.2 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |